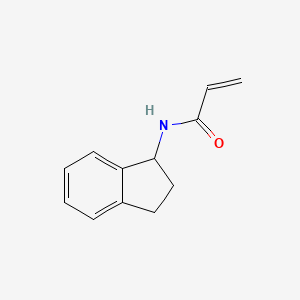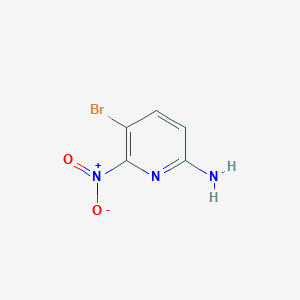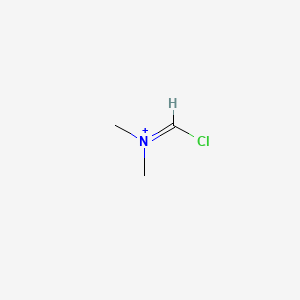
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amine group, a methyl group, and two chlorine atoms attached to a benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, a continuous flow microreactor system was developed to synthesize N-(3-amino-4-methylphenyl)benzamide with a yield of 85.7% within 10 minutes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a crucial building block in the synthesis of various chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is utilized in industrial processes for the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Uniqueness
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C14H12Cl2N2O |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(7-13(8)17)18-14(19)9-3-5-11(15)12(16)6-9/h2-7H,17H2,1H3,(H,18,19) |
Clé InChI |
VJYBFZVQINAVQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B8745813.png)



![2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8745827.png)





![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine](/img/structure/B8745867.png)


